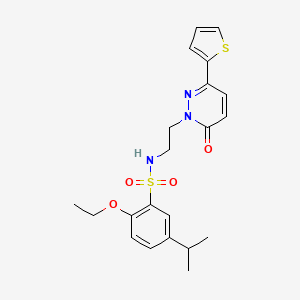
2-ethoxy-5-isopropyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-ethoxy-5-isopropyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H25N3O4S2 and its molecular weight is 447.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-ethoxy-5-isopropyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS Number: 946265-20-9) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Structure
The molecular formula of the compound is C21H25N3O4S2, with a molecular weight of 447.6 g/mol. The structure includes a benzenesulfonamide moiety, which is often associated with various biological activities, including anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O4S2 |
| Molecular Weight | 447.6 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Anticancer Activity
Recent studies have highlighted the potential of pyridazine derivatives, including compounds similar to This compound , in targeting various cancer types. For instance, pyridazine-based compounds have shown significant cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MCF-7, often exhibiting lower IC50 values than standard chemotherapeutic agents like etoposide .
Case Study: Cytotoxicity Assessment
In a comparative study, compounds structurally related to the target compound were screened for their cytotoxic effects using the MTT assay:
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 12.12 ± 0.54 |
| Compound B | MCF-7 | 9.59 ± 0.70 |
| Compound C | T-47D | 10.10 ± 0.40 |
These results indicate that modifications in the chemical structure can significantly enhance anticancer potency.
The biological activity of This compound may involve multiple mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and ROS generation .
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases, leading to inhibited proliferation of cancer cells.
- Kinase Inhibition : Certain pyridazine derivatives act as multikinase inhibitors, targeting critical pathways involved in cancer cell survival and proliferation .
ADMET Properties
In silico studies on drug-likeness and pharmacokinetic properties suggest that compounds similar to This compound exhibit favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. These assessments are crucial for predicting the viability of these compounds in clinical settings .
Toxicological Studies
While specific toxicological data on this compound remain limited, related sulfonamide derivatives have been associated with various side effects, necessitating thorough evaluation before clinical application.
Properties
IUPAC Name |
2-ethoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-4-28-18-9-7-16(15(2)3)14-20(18)30(26,27)22-11-12-24-21(25)10-8-17(23-24)19-6-5-13-29-19/h5-10,13-15,22H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJZGNGWDDWWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














